Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate

PARP-1 inhibition X-ray crystallography structure-based drug design

Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate (CAS 1188022-01-6, MF C11H11FO3, MW 210.20 g/mol) is a fluorinated 2,3-dihydrobenzofuran building block bearing a methyl ester at the 7‑position, a fluorine atom at the 5‑position, and a methyl group at the 2‑position. The compound belongs to the 2,3‑dihydrobenzofuran‑7‑carboxylate class, which has been extensively investigated as a scaffold for poly(ADP‑ribose)polymerase‑1 (PARP‑1) inhibitors and other therapeutic targets.

Molecular Formula C11H11FO3
Molecular Weight 210.20 g/mol
Cat. No. B11811519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate
Molecular FormulaC11H11FO3
Molecular Weight210.20 g/mol
Structural Identifiers
SMILESCC1CC2=C(O1)C(=CC(=C2)F)C(=O)OC
InChIInChI=1S/C11H11FO3/c1-6-3-7-4-8(12)5-9(10(7)15-6)11(13)14-2/h4-6H,3H2,1-2H3
InChIKeyBVAQMONZIOEFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate – Core Structural Profile for Procurement Specification


Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate (CAS 1188022-01-6, MF C11H11FO3, MW 210.20 g/mol) is a fluorinated 2,3-dihydrobenzofuran building block bearing a methyl ester at the 7‑position, a fluorine atom at the 5‑position, and a methyl group at the 2‑position . The compound belongs to the 2,3‑dihydrobenzofuran‑7‑carboxylate class, which has been extensively investigated as a scaffold for poly(ADP‑ribose)polymerase‑1 (PARP‑1) inhibitors and other therapeutic targets [1]. Its substitution pattern is identical to that of the co‑crystallized PARP‑1 ligand (2R)‑5‑fluoro‑2‑methyl‑2,3‑dihydro‑1‑benzofuran‑7‑carboxamide (PDB 4OPX), immediately distinguishing it from non‑fluorinated or 2‑unsubstituted analogs that cannot access the same binding‑site interactions [2][3].

Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate – Why Close Analogs Cannot Replace It in PARP‑1‑Directed Programs


In‑class dihydrobenzofuran‑7‑carboxylate analogs such as methyl 2,3‑dihydrobenzofuran‑7‑carboxylate (non‑fluorinated, non‑methylated), methyl 5‑fluoro‑2,3‑dihydrobenzofuran‑7‑carboxylate (lacks the 2‑methyl group), or methyl 5‑nitro‑2,3‑dihydrobenzofuran‑7‑carboxylate (different electronic profile) are not interchangeable with the target compound . The target compound alone combines the 5‑fluoro substituent and the 2‑methyl group on the 2,3‑dihydrobenzofuran core, a substitution pattern that directly maps to the co‑crystallized PARP‑1 inhibitor (2R)‑5‑fluoro‑2‑methyl‑2,3‑dihydro‑1‑benzofuran‑7‑carboxamide [1]. In the PARP‑1 active site, the fluorine engages halogen‑bonding interactions while the 2‑methyl group enforces the stereochemistry required for binding; removal of either feature abolishes the structural basis for inhibitor design [1][2]. Generic substitution therefore breaks the direct synthetic path to a structurally validated lead series.

Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate – Head‑to‑Head and Cross‑Study Differentiation Evidence


Direct Structural Lineage to a Co‑Crystallized PARP‑1 Inhibitor Versus Non‑Fluorinated or 2‑Des‑methyl Analogs

The target compound is the direct methyl ester analog of the PARP‑1 ligand (2R)‑5‑fluoro‑2‑methyl‑2,3‑dihydro‑1‑benzofuran‑7‑carboxamide, which was co‑crystallized with human PARP‑1 (PDB 4OPX, resolution 3.31 Å) [1]. Neither methyl 2,3‑dihydrobenzofuran‑7‑carboxylate (no fluorine, no 2‑methyl) nor methyl 5‑fluoro‑2,3‑dihydrobenzofuran‑7‑carboxylate (no 2‑methyl) can generate the identical ligand structure. The stereochemical (R)‑configuration conferred by the 2‑methyl group is essential for inhibitor binding; its absence results in loss of chiral recognition in the PARP‑1 active site [2].

PARP-1 inhibition X-ray crystallography structure-based drug design

PARP‑1 Inhibitory Potency of the Derived Carboxamide Scaffold vs. the 3‑One Scaffold

In the systematic SAR study by Patel et al. (2014), the DHBF‑7‑carboxamide scaffold—directly accessible from the target methyl ester via amidation—afforded a lead compound 3 with a PARP‑1 IC50 of 9.45 µM, while the regioisomeric DHBF‑3‑one‑7‑carboxamide core gave a weaker lead (36, IC50 = 16.2 µM) [1]. Further 2‑position derivatization of the DHBF‑7‑carboxamide scaffold yielded compound 58 (IC50 = 0.531 µM), a 30‑fold improvement over the initial lead [1]. This demonstrates that the 7‑carboxylate‑derived carboxamide series possesses a quantifiable potency advantage over alternative core regioisomers.

PARP-1 inhibition SAR IC50

Fluorine‑Dependent Anti‑Inflammatory Potency in Macrophages: The 5‑Fluoro Motif is Essential

A study of fluorinated dihydrobenzofuran derivatives in LPS‑stimulated macrophages (HAL‑04164372v2, 2023) showed that six of nine compounds suppressed inflammation with IC50 values of 1.2–9.04 µM for IL‑6 and 2.4–5.2 µM for nitric oxide [1]. Structure–activity analysis concluded that the biological effects of benzofuran derivatives are enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups [1]. While the target compound itself was not the primary test article, its 5‑fluoro substitution pattern is directly implicated as a contributing pharmacophoric element. Non‑fluorinated 2,3‑dihydrobenzofuran‑7‑carboxylate analogs would lack this fluorine‑associated activity enhancement.

anti-inflammatory activity fluorinated benzofurans COX-2 inhibition

Proven Synthetic Versatility: The Methyl Ester as a Privileged Handle for Carboxamide Diversification

The Patel et al. (2014) SAR campaign converted the 7‑carboxylate methyl ester into a diverse library of 7‑carboxamide derivatives by standard amidation chemistry [1]. The resulting DHBF‑7‑carboxamide series yielded compounds with IC50 values spanning 0.079 µM to 9.45 µM against PARP‑1, demonstrating that the methyl ester is an optimal starting point for rapid analog generation [1]. In contrast, the free carboxylic acid (CAS 123656‑38‑2) requires activation before amidation, while the 7‑aldehyde analog (CAS 245762‑36‑1) requires oxidation before further elaboration, adding synthetic steps [2]. The methyl ester thus minimizes the number of transformations required to reach the pharmacologically validated carboxamide series.

synthetic intermediate carboxamide library synthesis medicinal chemistry

Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate – Application Scenarios Anchored in Differentiation Evidence


Structure‑Based Design of PARP‑1 Inhibitors Using the DHBF‑7‑Carboxamide Scaffold

The target methyl ester is the direct precursor for synthesizing DHBF‑7‑carboxamide PARP‑1 inhibitors that have a validated co‑crystal structure (PDB 4OPX) [3]. Medicinal chemistry teams can convert the ester to diverse carboxamides via a single amidation step. The lead compound 3 (IC50 = 9.45 µM) and the optimized benzylidene 58 (IC50 = 0.531 µM) provide quantitative benchmarks for inhibitor potency [2]. The co‑crystal structure enables structure‑guided optimization of substituents at the 2‑position of the dihydrobenzofuran core.

Synthesis of Fluorine‑Containing Anti‑Inflammatory Dihydrobenzofuran Libraries

The 5‑fluoro substituent is empirically linked to enhanced anti‑inflammatory activity in the dihydrobenzofuran class, with fluorinated compounds achieving IC50 values in the 1–10 µM range for IL‑6 and NO suppression in macrophage assays [3]. Researchers building anti‑inflammatory screening libraries can use the target compound as a fluorinated core scaffold, leveraging the methyl ester for subsequent diversification while retaining the fluorine‑associated potency enhancement.

Chiral Pool Synthesis of Enantiopure 2‑Methyl‑Dihydrobenzofuran Ligands

The 2‑methyl substituent introduces a stereogenic center; the (R)‑enantiomer is the active stereoisomer for PARP‑1 binding as evidenced by the co‑crystal structure [3]. The methyl ester can be resolved or enantioselectively synthesized to produce enantiopure intermediates for chiral drug discovery programs, distinguishing it from achiral 2‑unsubstituted analogs that cannot exploit stereospecific interactions.

Targeted Synthesis of 7‑Carboxamide Bioisosteres for PARP‑1 and Other NAD⁺‑Dependent Enzymes

The 7‑carboxylate methyl ester is a versatile handle that can be converted not only to primary carboxamides but also to hydroxamic acids, hydrazides, and other bioisosteres [3]. Given the known SAR that the 7‑carboxamide is critical for PARP‑1 inhibition (IC50 values from 0.079 µM to 9.45 µM), programs targeting other NAD⁺‑dependent enzymes can use the same intermediate to explore novel chemotypes while retaining the advantageous 5‑fluoro‑2‑methyl substitution pattern.

Quote Request

Request a Quote for Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.